molecular formula C5H9FO B15061224 2-Cyclopropyl-2-fluoroethanol

2-Cyclopropyl-2-fluoroethanol

Cat. No.: B15061224
M. Wt: 104.12 g/mol
InChI Key: GQCJOXTXMSCISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-2-fluoroethanol is an organic compound with the molecular formula C5H9FO. It is a colorless liquid that is used in various chemical and industrial applications. The compound is characterized by the presence of a cyclopropyl group and a fluorine atom attached to the ethanol backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-fluoroethanol typically involves the reaction of cyclopropylcarbinol with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-2-fluoroethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to cyclopropylmethanol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products:

    Oxidation: Cyclopropyl ketones or aldehydes.

    Reduction: Cyclopropylmethanol.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

2-Cyclopropyl-2-fluoroethanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-fluoroethanol involves its interaction with various molecular targets. The presence of the fluorine atom enhances its reactivity and ability to form hydrogen bonds. This can influence its binding to enzymes and receptors, affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Fluoroethanol: Similar in structure but lacks the cyclopropyl group.

    2,2,2-Trifluoroethanol: Contains three fluorine atoms, making it more reactive and polar.

    Cyclopropylmethanol: Lacks the fluorine atom, resulting in different chemical properties.

Uniqueness: 2-Cyclopropyl-2-fluoroethanol is unique due to the combination of the cyclopropyl group and the fluorine atom. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.

Properties

Molecular Formula

C5H9FO

Molecular Weight

104.12 g/mol

IUPAC Name

2-cyclopropyl-2-fluoroethanol

InChI

InChI=1S/C5H9FO/c6-5(3-7)4-1-2-4/h4-5,7H,1-3H2

InChI Key

GQCJOXTXMSCISX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CO)F

Origin of Product

United States

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